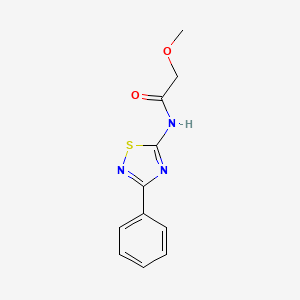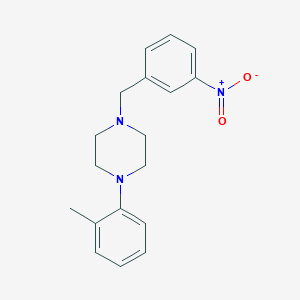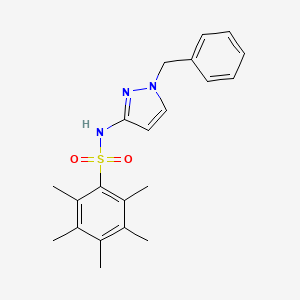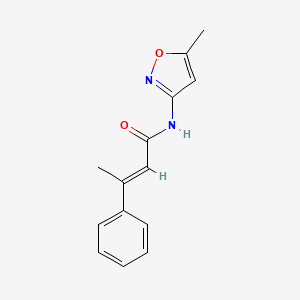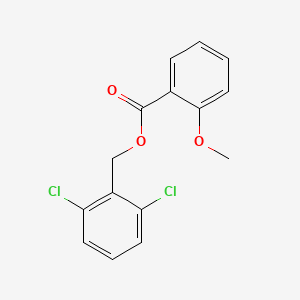
2,6-dichlorobenzyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichlorobenzyl 2-methoxybenzoate (DCB-MBO) is a chemical compound that has gained significant attention in scientific research due to its potential as a novel drug candidate. DCB-MBO is a derivative of 2-methoxybenzoic acid and 2,6-dichlorobenzyl chloride, and its synthesis method involves a simple esterification reaction. In
Mecanismo De Acción
The exact mechanism of action of 2,6-dichlorobenzyl 2-methoxybenzoate is still under investigation. However, studies have suggested that it exerts its antimicrobial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms, leading to cell death. 2,6-dichlorobenzyl 2-methoxybenzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2,6-dichlorobenzyl 2-methoxybenzoate has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been found to have a low potential for skin irritation and sensitization. In vivo studies have shown that 2,6-dichlorobenzyl 2-methoxybenzoate has a good safety profile and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,6-dichlorobenzyl 2-methoxybenzoate is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Another advantage is its low toxicity and good safety profile, which makes it a promising candidate for further drug development.
However, one of the limitations of 2,6-dichlorobenzyl 2-methoxybenzoate is its limited solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which needs to be further investigated.
Direcciones Futuras
There are several future directions for 2,6-dichlorobenzyl 2-methoxybenzoate research. One of the areas of interest is its potential as a wound healing agent. 2,6-dichlorobenzyl 2-methoxybenzoate has been shown to promote wound healing in animal models, and further studies are needed to investigate its mechanism of action and efficacy in humans.
Another area of interest is its potential as an anticancer agent. 2,6-dichlorobenzyl 2-methoxybenzoate has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to investigate its efficacy and safety in vivo.
In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,6-dichlorobenzyl 2-methoxybenzoate, as well as its potential for drug-drug interactions and toxicity.
Conclusion
In conclusion, 2,6-dichlorobenzyl 2-methoxybenzoate is a promising chemical compound that has shown potential as a novel drug candidate. Its broad-spectrum antimicrobial activity, low toxicity, and good safety profile make it a promising candidate for further drug development. However, further studies are needed to investigate its mechanism of action, efficacy, and safety in humans.
Métodos De Síntesis
2,6-dichlorobenzyl 2-methoxybenzoate can be synthesized through a simple esterification reaction between 2-methoxybenzoic acid and 2,6-dichlorobenzyl chloride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction yields 2,6-dichlorobenzyl 2-methoxybenzoate as a white crystalline solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
2,6-dichlorobenzyl 2-methoxybenzoate has been extensively studied for its potential as a novel drug candidate. It has shown promising results in various scientific research applications such as antimicrobial, antifungal, antiviral, and anticancer activities. 2,6-dichlorobenzyl 2-methoxybenzoate has also been investigated for its potential as a wound healing agent, anti-inflammatory agent, and antioxidant.
Propiedades
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-8-3-2-5-10(14)15(18)20-9-11-12(16)6-4-7-13(11)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHNSBLDGFLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
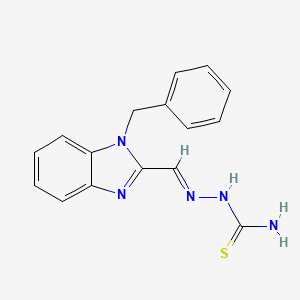
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
